N-[(2,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide
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Overview
Description
N-[(2,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide is an organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a thiourea group attached to a benzamide moiety, which is further substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide typically involves the reaction of 2,5-dimethylaniline with carbon disulfide and a suitable base to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the desired thiourea derivative. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for developing new antimicrobial agents targeting multidrug-resistant pathogens.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. The thiourea group can form strong interactions with metal ions or active sites of enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-dimethylphenyl)carbamothioyl]-2-methylbenzamide
- N-{[(2,5-dimethylphenyl)carbamothioyl]amino}cyclobutanecarboxamide
Uniqueness
N-[(2,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in medicinal applications.
Properties
IUPAC Name |
N-[(2,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-8-9-12(2)14(10-11)18-17(22)19-16(20)13-6-4-5-7-15(13)21-3/h4-10H,1-3H3,(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXMCPSVUWWFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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